6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine
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Overview
Description
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine is a chemical compound with the molecular formula C11H16N2O It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methyl-3,4-dihydroisoquinoline with methoxyamine, followed by reduction and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of receptors such as the glucagon-like peptide-1 (GLP-1) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor . These interactions lead to conformational changes in the receptors, enhancing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 6-Methoxy-3,4-dihydro-1H-isoquinolin-7-amine
- 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
- 6-Methoxy-3,4-dihydro-1H-isoquinolin-5-amine derivatives
Uniqueness: 6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GLP-1 and GIP receptors sets it apart from other isoquinoline derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C11H16N2O/c1-13-6-5-9-8(7-13)3-4-10(14-2)11(9)12/h3-4H,5-7,12H2,1-2H3 |
InChI Key |
YPGAXJQWRIRXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2N)OC |
Origin of Product |
United States |
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